4-(4-Iodo-phenyl)-4-oxo-butyric acid
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Overview
Description
4-(4-Iodo-phenyl)-4-oxo-butyric acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-phenyl)-4-oxo-butyric acid typically involves the iodination of a phenyl ring followed by the introduction of a butyric acid group. One common method is the reaction of 4-iodophenylacetic acid with a suitable reagent to introduce the butyric acid moiety. The reaction conditions often involve the use of a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions followed by purification steps to isolate the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used to replace the iodine atom.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-(4-Iodo-phenyl)-4-oxo-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-phenyl)-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenylacetic acid
- 4-Iodophenylboronic acid
- 4-Iodo-L-phenylalanine
Comparison
4-(4-Iodo-phenyl)-4-oxo-butyric acid is unique due to the presence of both an iodine atom and a butyric acid moiety, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.
Biological Activity
4-(4-Iodo-phenyl)-4-oxo-butyric acid, also known by its chemical identifier CAS No. 194146-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features an iodo-substituted phenyl group attached to a butyric acid moiety with a ketone functional group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing several biochemical pathways. Its mechanism of action may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
- Antioxidant Properties : The presence of the phenolic structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Modulation of Enzymatic Activity : Compounds with similar structures often modulate the activity of enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies suggest that derivatives of this compound can significantly reduce inflammation in models of acute lung injury (ALI) and sepsis by inhibiting pro-inflammatory cytokine expression .
- Antitumor Potential : The compound's structural features may allow it to interact with cancer cell signaling pathways, potentially leading to reduced tumor growth.
- Antimicrobial Effects : Preliminary studies indicate that similar compounds can exhibit antimicrobial properties against various pathogens.
Research Findings and Case Studies
Several studies have evaluated the biological activities and therapeutic potentials of compounds related to this compound. Notable findings include:
Detailed Case Study: Anti-inflammatory Effects
In a study focusing on acute lung injury models, derivative 13a demonstrated significant anti-inflammatory effects by inhibiting the NF-κB pathway, which is crucial for the expression of inflammatory cytokines. The administration led to reduced pulmonary edema and improved survival rates in mice subjected to sepsis induced by lipopolysaccharide (LPS) .
Pharmacokinetics
The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics. For instance, derivative 13a exhibited a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) value of 36.3%, suggesting potential for therapeutic applications .
Properties
IUPAC Name |
4-(4-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZSFSPTHZIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366402 |
Source
|
Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194146-02-6 |
Source
|
Record name | 4-(4-Iodo-phenyl)-4-oxo-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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